N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO5/c1-22-13-6-4-5-11(15(13)24-3)16(21)20-10-7-8-12(25-17(18)19)14(9-10)23-2/h4-9,17H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFVAHAKJBAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
O-Alkylation: The starting material, 4-difluoromethoxy-3-hydroxybenzaldehyde, undergoes O-alkylation to introduce the difluoromethoxy group.
Oxidation: The intermediate product is then oxidized to form the corresponding carboxylic acid.
N-Acylation: The final step involves N-acylation with 2,3-dimethoxybenzamide to yield the target compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. Sodium hydroxide is often used as an alkali in the N-acylation step due to its cost-effectiveness and safety compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of difluoromethoxy and methoxy groups with biological targets.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups can also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxy group.
Difluoromethoxylated Ketones: Used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,3-dimethoxybenzamide is unique due to the combination of difluoromethoxy and multiple methoxy groups, which can impart distinct chemical and biological properties compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
